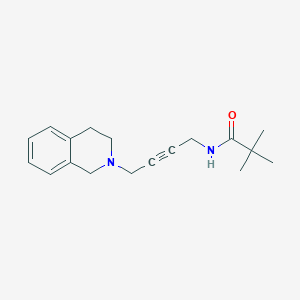

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

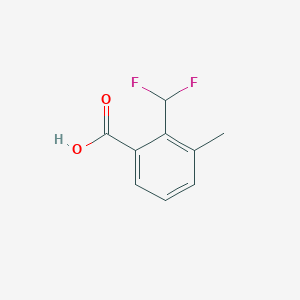

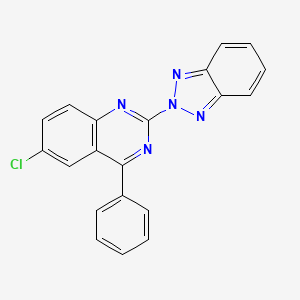

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide is a synthetic compound with the IUPAC name 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-butyn-1-amine dihydrochloride. It is available as a solid form with a molecular weight of 273.2 g/mol .

Molecular Structure Analysis

The molecular formula is C₁₃H₁₆N₂, and it exists as a dihydrochloride salt. The compound features a butynyl group attached to a 3,4-dihydroisoquinoline moiety .Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide is a compound that can be synthesized through various chemical reactions, including lateral lithiation and catalytic cyclization processes. For example, lateral lithiation of related compounds using tert-butyl lithium at low temperatures has been employed to create tetrahydroisoquinolines, a process that highlights the reactivity and versatility of such molecules in synthetic chemistry. These methods have facilitated the synthesis of complex molecules with high yields, demonstrating the compound's utility in generating pharmacologically relevant structures (Smith, El‐Hiti, & Hegazy, 2010).

Catalytic Annulation and C-H Activation

Further research into the chemical properties of compounds related to N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide includes Rh(III)-catalyzed cascade annulations and C-H activation, a technique that allows for the efficient synthesis of isoindoloisoquinolin-5(7H)-ones. This method demonstrates the compound's role in facilitating the development of molecules with potential pharmacological applications, including the synthesis of topoisomerase I inhibitors and alkaloids like rosettacin (Reddy & Mallesh, 2018).

Biological Activity and Pharmacological Potential

Compounds structurally related to N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide have been explored for their pharmacological potential. Research indicates that derivatives exhibit psychotropic, anti-inflammatory, and cytotoxic activities. The structure-activity relationship studies of these compounds reveal their potential for therapeutic applications, highlighting the importance of such molecules in the development of new drugs with selective cytotoxic effects and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Material Science Applications

Beyond its applications in pharmacology, compounds like N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide find utility in material science. For instance, isoquinoline and related compounds have been utilized as curing accelerators in the synthesis of polyimide films, which are crucial in the advanced electronic packaging industry. This application underscores the compound's versatility and its potential to impact various scientific fields, including the development of materials with outstanding mechanical, thermal, and electrical properties (Huang et al., 2020).

Propriétés

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-18(2,3)17(21)19-11-6-7-12-20-13-10-15-8-4-5-9-16(15)14-20/h4-5,8-9H,10-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQVQZXMAUETJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)

![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)